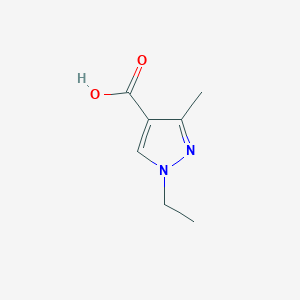
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a compound synthesized from various precursors through a series of chemical reactions. It is characterized using different spectroscopic methods and has been studied for its molecular structure and properties.
Synthesis Analysis
The synthesis of related pyrazole compounds involves steps like Claisen condensation, cyclization, deamination, and hydrolysis reactions. Improved methods have increased the yield significantly, from 70% to 97.1% (Dong, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, is often confirmed using techniques like single-crystal X-ray diffraction studies. These studies reveal details about the compound's 3D molecular structure and intermolecular interactions (Viveka et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives can form various coordination polymers when assembled with metal ions, showing different structural diversities and properties. This includes the formation of chiral and achiral coordination polymers, as seen in studies involving bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (Cheng et al., 2017).
Physical Properties Analysis
Research on the physical properties of pyrazole derivatives includes studies on their thermal and luminescence properties in the solid state. These properties are influenced by the molecular structure and the types of intermolecular interactions present in the compounds (Cheng et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are explored through various reactions, such as cyclocondensation and acylation reactions. These reactions often result in high regioselectivity and yield a range of pyrazole-based compounds with diverse chemical properties (Machado et al., 2011).
Scientific Research Applications
Fungicide Development
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors are currently the fastest growing broad-spectrum mode of action class on the fungicide market .
Method of Application
The synthesis of these inhibitors involves the use of unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . For example, 3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid was dissolved in dichloromethane containing one drop of N,N-dimethylformamide. A solution of oxalyl chloride was then added at room temperature .
Results and Outcomes
These inhibitors have been found to be effective against a variety of phytopathogens, including seed- and soilborne diseases, many different foliar cereal, fruit, and vegetable diseases . The evolution of 50 years SDHI optimization culminated in a CHF2 group next to the acid function being optimum for fungicidal efficacy .
Synthesis of Diaryl Ether Inhibitors
This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .
Results and Outcomes
These inhibitors are used to combat Toxoplasma gondii, a common parasite that can cause toxoplasmosis .
Synthesis of Antifungal Agents
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Results and Outcomes
These antifungal agents can be used to treat a variety of fungal infections .
Synthesis of Diaryl Ether Inhibitors
This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .
Results and Outcomes
These inhibitors are used to combat Toxoplasma gondii, a common parasite that can cause toxoplasmosis .
Synthesis of Antifungal Agents
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Results and Outcomes
These antifungal agents can be used to treat a variety of fungal infections .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLXXLXQPOQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360087 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
113131-46-7 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)



![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)